3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine
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Overview
Description
3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is a compound that features a piperidine ring substituted with a 1-ethyl-1H-1,2,4-triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine typically involves the formation of the triazole ring followed by its attachment to the piperidine ring. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring . The piperidine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis routes that are optimized for yield and purity. These methods often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact industrial methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperidine ring.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the piperidine ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperidine or triazole derivatives.
Scientific Research Applications
3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to the modulation of enzymatic activity or receptor function . The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring structure and have similar applications in medicinal chemistry and materials science.
Piperidine Derivatives: Compounds with a piperidine ring are widely used in pharmaceuticals and agrochemicals.
Uniqueness
3-(2-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethyl)piperidine is unique due to the combination of the triazole and piperidine rings, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic agents.
Properties
Molecular Formula |
C11H20N4 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
3-[2-(2-ethyl-1,2,4-triazol-3-yl)ethyl]piperidine |
InChI |
InChI=1S/C11H20N4/c1-2-15-11(13-9-14-15)6-5-10-4-3-7-12-8-10/h9-10,12H,2-8H2,1H3 |
InChI Key |
HCRFHQVOOPTKOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC=N1)CCC2CCCNC2 |
Origin of Product |
United States |
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